molecular formula C14H10Cl2S2 B14535097 1,7-Bis(chloromethyl)thianthrene CAS No. 62128-63-6

1,7-Bis(chloromethyl)thianthrene

Cat. No.: B14535097
CAS No.: 62128-63-6
M. Wt: 313.3 g/mol
InChI Key: CFZHRSYKALFRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Bis(chloromethyl)thianthrene is a chlorinated derivative of thianthrene (C₁₂H₈S₂), a sulfur-containing heterocyclic compound composed of two benzene rings fused with two sulfur atoms . The parent compound, thianthrene (CAS 92-85-3), has a molecular weight of 216.32 g/mol and is primarily used in organic synthesis and photochemical studies . The introduction of two chloromethyl (-CH₂Cl) groups at the 1 and 7 positions of the thianthrene backbone modifies its reactivity, stability, and toxicity profile.

Properties

CAS No.

62128-63-6

Molecular Formula

C14H10Cl2S2

Molecular Weight

313.3 g/mol

IUPAC Name

1,7-bis(chloromethyl)thianthrene

InChI

InChI=1S/C14H10Cl2S2/c15-7-9-4-5-11-13(6-9)17-12-3-1-2-10(8-16)14(12)18-11/h1-6H,7-8H2

InChI Key

CFZHRSYKALFRMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC3=C(S2)C=CC(=C3)CCl)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1,7-Bis(chloromethyl)thianthrene typically involves the chloromethylation of thianthrene. One common method is the Blanc chloromethylation, which involves the reaction of thianthrene with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . This reaction introduces chloromethyl groups at the desired positions on the thianthrene ring.

Industrial production methods for 1,7-Bis(chloromethyl)thianthrene may involve similar chloromethylation reactions, optimized for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1,7-Bis(chloromethyl)thianthrene undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing agents such as peroxides and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,7-Bis(chloromethyl)thianthrene involves its ability to undergo various chemical transformations. The chloromethyl groups can react with nucleophiles, leading to the formation of new bonds and functional groups. The thianthrene core can also participate in redox reactions, forming thianthrenium salts that can act as intermediates in further chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,7-bis(chloromethyl)thianthrene with structurally or functionally analogous compounds, including bis(chloromethyl) ether (BCME), benzyl chloride, and thianthrene itself.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Toxicity/Carcinogenicity Regulatory Status
1,7-Bis(chloromethyl)thianthrene Not available Inferred: C₁₄H₁₀Cl₂S₂ ~283.3 (estimated) Likely carcinogen (inferred from chloromethyl groups; no direct data) Not listed in NTP carcinogens; likely regulated under chloromethyl compound guidelines
Thianthrene 92-85-3 C₁₂H₈S₂ 216.32 Low acute toxicity; irritant upon inhalation or contact No specific carcinogenicity listing; general industrial safety protocols apply
Bis(chloromethyl) ether (BCME) 542-88-1 C₂H₄Cl₂O 114.96 Known human carcinogen (nasal, lung tumors); MRL (inhalation): 0.00003 ppm Listed as NTP "Known Carcinogen"; OSHA-regulated
Benzyl chloride 100-44-7 C₇H₇Cl 126.58 Suspected carcinogen (bladder, lung); irritant to eyes/skin Regulated under OSHA; NIOSH REL: 1 ppm

Key Research Findings and Discussion

Structural and Toxicological Similarities

  • Chloromethyl Reactivity: Both 1,7-bis(chloromethyl)thianthrene and BCME contain chloromethyl groups, which are highly electrophilic and capable of alkylating DNA. BCME’s carcinogenicity is well-documented, with animal studies showing nasal squamous cell carcinomas at 0.1 ppm exposure . This suggests that 1,7-bis(chloromethyl)thianthrene may pose similar risks, though direct evidence is lacking.

Data Gaps and Future Research

No studies directly addressing 1,7-bis(chloromethyl)thianthrene were identified in the provided evidence. Priority research areas include:

  • Inhalation Toxicity : Given BCME’s potency via this route , similar studies are critical for 1,7-bis(chloromethyl)thianthrene.
  • Environmental Fate : The aromatic thianthrene structure may influence degradation pathways compared to linear chloromethyl ethers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.